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Compound Name:
3-Fluoro-4-

isopropoxyphenylboronic acid

Cat. No.: B1355223 Get Quote

An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid: Properties,

Synthesis, and Application in Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry and organic synthesis, functionalized

phenylboronic acids are indispensable building blocks. Their utility, particularly in palladium-

catalyzed cross-coupling reactions, has revolutionized the construction of complex biaryl

systems that form the core of numerous pharmaceutical agents and advanced materials.[1][2]

[3] Among these critical reagents, 3-Fluoro-4-isopropoxyphenylboronic acid has emerged

as a particularly valuable synthon.

This guide provides a comprehensive technical overview of 3-Fluoro-4-
isopropoxyphenylboronic acid, detailing its physicochemical properties, a representative

synthetic approach, and its strategic application in Suzuki-Miyaura cross-coupling. We will

explore the rationale behind its use in drug discovery, supported by a detailed experimental

protocol and workflow, to offer researchers and drug development professionals a practical and

authoritative resource.

Core Physicochemical Properties
The specific arrangement of the fluoro, isopropoxy, and boronic acid groups on the phenyl ring

imparts unique reactivity and solubility characteristics to the molecule. These features are
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critical for its performance in synthetic applications.

Property Value Source

Molecular Weight 198.00 g/mol [4]

Chemical Formula C₉H₁₂BFO₃ [4]

Appearance Solid [4]

SMILES String
CC(OC1=CC(B(O)O)=CC=C1

F)C
[4]

InChI Key
MKRGSEQMUWEXSB-

UHFFFAOYSA-N
[4]

Synthesis and Quality Control: A Conceptual
Pathway
The synthesis of substituted phenylboronic acids often involves a multi-step sequence

designed to introduce the desired functionalities with high regioselectivity. A common and

robust strategy for preparing compounds like 3-Fluoro-4-isopropoxyphenylboronic acid
involves the ortho-lithiation of a fluorinated aromatic precursor, followed by borylation.

A plausible synthetic route can be conceptualized starting from a commercially available

precursor like 4-bromo-2-fluoroaniline. The synthesis involves protecting the amine, performing

a lithium-halogen exchange, reacting with a borate ester, and subsequent hydrolysis to yield

the final boronic acid.[5] A similar strategy is employed for other fluorinated phenylboronic

acids, where an aryl halide is treated with an organolithium reagent at low temperatures (e.g.,

-78 °C) to form an aryllithium intermediate, which is then quenched with a trialkyl borate (like

trimethyl borate or triisopropyl borate) followed by acidic workup.[5][6]

Rigorous quality control is paramount to ensure the reliability of downstream applications. The

purity of the final product is typically assessed by High-Performance Liquid Chromatography

(HPLC) and its identity confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). For a reagent of this nature, a purity of ≥95% is standard for use in

sensitive catalytic reactions.
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Key Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming

carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][7][8] 3-Fluoro-4-
isopropoxyphenylboronic acid is an excellent coupling partner in these reactions for several

reasons:

Electronic Tuning: The electron-withdrawing nature of the fluorine atom can influence the

electronic properties of the resulting biaryl structure, which can be crucial for modulating a

drug candidate's interaction with its biological target.[1][9]

Metabolic Stability: The C-F bond is exceptionally strong. Incorporating fluorine at strategic

positions can block metabolic oxidation, thereby enhancing the metabolic stability and

pharmacokinetic profile of a drug.[1][10]

Improved Properties: The isopropoxy group can improve solubility and also serve as a key

interaction point within a protein binding pocket.

Generalized Experimental Protocol for Suzuki-Miyaura
Coupling
This protocol provides a robust, self-validating framework for the cross-coupling of 3-Fluoro-4-
isopropoxyphenylboronic acid with a generic aryl bromide. Optimization of catalyst, base,

and solvent may be required for specific substrates.

Materials:

Aryl Bromide (1.0 equiv)

3-Fluoro-4-isopropoxyphenylboronic acid (1.2-1.5 equiv)

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

Aqueous Base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0 equiv)

Solvent System (e.g., Toluene, Dioxane, or a Toluene/Ethanol/Water mixture)
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Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

Reaction Setup: In a Schlenk flask or microwave vial, combine the aryl bromide, 3-Fluoro-4-
isopropoxyphenylboronic acid, palladium catalyst, and base.

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon)

for three cycles. This is critical to prevent the oxidation and deactivation of the palladium(0)

catalyst.

Solvent Addition: Add the degassed solvent system to the flask via syringe.

Reaction Execution: Stir the mixture at the desired temperature (typically between 80-110

°C) and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).[7][11] For microwave-assisted reactions,

temperatures up to 150 °C for shorter durations (e.g., 20-30 minutes) can be employed.[12]

Work-up: After the reaction is complete (as indicated by the consumption of the limiting

reagent), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl

acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude residue is then purified by column

chromatography on silica gel to yield the desired biaryl product.[2][7]

Experimental Workflow Diagram
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
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Strategic Role in Drug Discovery
The incorporation of boron, particularly in the form of boronic acids, has led to significant

breakthroughs in medicine.[13] Bortezomib, a boronic acid-containing proteasome inhibitor,

was a landmark FDA-approved drug for treating multiple myeloma.[13] This has spurred

immense interest in boronic acids as pharmacophores.

Biaryl structures synthesized using 3-Fluoro-4-isopropoxyphenylboronic acid are of high

interest in the development of targeted therapies, such as kinase inhibitors or protein-protein

interaction modulators. The strategic placement of the fluoro and isopropoxy groups can

enhance binding affinity, improve metabolic stability, and fine-tune the absorption, distribution,

metabolism, and excretion (ADME) properties of a drug candidate.[9][10]

Conceptual Signaling Pathway Inhibition
The diagram below illustrates a hypothetical scenario where a biaryl molecule, synthesized

using our title compound, acts as an inhibitor of a kinase signaling pathway, a common

mechanism in oncology drugs.
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Caption: Inhibition of a generic kinase signaling pathway by a biaryl small molecule.

Conclusion
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3-Fluoro-4-isopropoxyphenylboronic acid is more than just a chemical reagent; it is a

strategic tool for molecular design. Its well-defined properties and robust performance in

Suzuki-Miyaura cross-coupling reactions provide chemists with a reliable method for

constructing novel molecular architectures. For researchers in drug discovery, the unique

combination of fluorine and a boronic acid functional group offers a validated strategy for

enhancing the pharmacokinetic and pharmacodynamic properties of next-generation

therapeutics. The continued application of such sophisticated building blocks will undoubtedly

fuel further innovation across the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Fluoro-4-isopropoxyphenylboronic acid molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355223#3-fluoro-4-isopropoxyphenylboronic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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